NeuAc(a2-6)Gal(b1-4)GlcNAc
Description
Properties
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42N2O19/c1-7(30)26-13-9(32)3-25(24(40)41,46-21(13)15(34)10(33)4-28)42-6-12-16(35)18(37)19(38)23(44-12)45-20-11(5-29)43-22(39)14(17(20)36)27-8(2)31/h9-23,28-29,32-39H,3-6H2,1-2H3,(H,26,30)(H,27,31)(H,40,41)/t9-,10+,11+,12+,13+,14+,15+,16-,17+,18-,19+,20+,21+,22?,23-,25+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSBVJXBTXEJJG-GRCOFDOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)NC(=O)C)O)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)NC(=O)C)O)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42N2O19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
674.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Enzymatic Control of Neuac α2 6 Gal β1 4 Glcnac Synthesis
Key Glycosyltransferases Involved in its Formation
The formation of the NeuAc(α2-6)Gal(β1-4)GlcNAc trisaccharide is dependent on the coordinated action of several key glycosyltransferases. These enzymes are responsible for creating the specific glycosidic linkages that define the structure.
The final step in the synthesis of NeuAc(α2-6)Gal(β1-4)GlcNAc is catalyzed by Beta-Galactoside Alpha-2,6-Sialyltransferase 1 (ST6GAL1). nih.govnih.gov This enzyme is responsible for the transfer of sialic acid (specifically N-acetylneuraminic acid, Neu5Ac) from its activated sugar donor, CMP-Neu5Ac, to the terminal galactose (Gal) residue of a Gal(β1-4)GlcNAc disaccharide acceptor. nih.govreactome.org The linkage formed is an α2,6-glycosidic bond. nih.govresearchgate.net
ST6GAL1 is the primary enzyme responsible for the α2,6-sialylation of N-glycans in most cell types. nih.govfrontiersin.org Its expression and activity are highly regulated, and alterations in its levels have been associated with various physiological and pathological processes, including cancer progression and immune responses. nih.govnih.govnih.gov The enzyme exhibits a high degree of specificity for its acceptor substrate, preferentially sialylating terminal Gal(β1-4)GlcNAc structures on complex-type N-glycans. nih.govacs.org The crystal structure of rat ST6GAL1 has provided significant insights into its catalytic mechanism and substrate recognition. nih.govresearchgate.net
Prior to the action of ST6GAL1, the precursor disaccharide Gal(β1-4)GlcNAc must be synthesized. This is accomplished by a family of enzymes known as β1,4-galactosyltransferases (β4GalTs). nih.govresearchgate.net These enzymes transfer galactose from the sugar donor UDP-galactose (UDP-Gal) to a terminal N-acetylglucosamine (GlcNAc) residue. oup.comsigmaaldrich.com There are seven members of the human β4GalT family, each with distinct expression patterns and potential roles in N-glycan biosynthesis. oup.com β4GalT-I is a well-characterized member of this family and is known to participate in the synthesis of the Gal(β1-4)GlcNAc moiety on N-glycans. nih.govresearchgate.net The formation of this disaccharide is a prerequisite for the subsequent action of ST6GAL1.
While ST6GAL1 is the main enzyme for α2,6-sialylation of N-glycans, other sialyltransferases exist that create different linkages (e.g., α2,3 or α2,8) and may compete for the same acceptor substrates, thereby influencing the final glycan structure. nih.govnih.gov For instance, ST3Gal sialyltransferases add sialic acid in an α2,3-linkage to terminal galactose residues. molbiolcell.org The relative expression and activity of these competing sialyltransferases can therefore dictate the type of sialylation that occurs on a given glycoprotein (B1211001).
Substrate Specificity and Kinetic Parameters of Biosynthetic Enzymes
Glycosyltransferases involved in the synthesis of NeuAc(α2-6)Gal(β1-4)GlcNAc exhibit distinct substrate specificities and kinetic parameters that ensure the precise assembly of the glycan structure. These enzymes typically follow Michaelis-Menten kinetics. nih.govacs.org
The kinetic parameters for glycosyltransferases can be determined using various assays, including colorimetric and coupled enzyme assays that measure the release of products. springernature.com High-throughput mass spectrometry methods have also been developed for the rapid screening of enzyme activity and determination of kinetic parameters for multiple substrates. nih.gov
Below is a table summarizing representative kinetic data for ST6GAL1. It is important to note that these values can vary depending on the specific acceptor substrate and the experimental conditions.
| Enzyme | Donor Substrate | Acceptor Substrate | Km (Donor) | Km (Acceptor) | Vmax/kcat | Source |
| Rat ST6GAL1 | CMP-Neu5Ac | N-acetyllactosamine | 530 µM | - | 1.074 pmol/min/µg | nih.govuniprot.org |
This interactive table provides a summary of kinetic parameters for ST6GAL1. The values presented are illustrative and may differ based on the specific experimental context.
The substrate specificity of ST6GAL1 is directed towards terminal Gal(β1-4)GlcNAc structures. nih.gov The enzyme's active site accommodates the disaccharide acceptor in a specific orientation that facilitates the transfer of sialic acid to the 6-hydroxyl group of the galactose residue. researchgate.net The underlying N-glycan structure can also influence the efficiency of sialylation, with a lower degree of branching sometimes favoring α2,6-sialylation. nih.gov
β1,4-galactosyltransferases also display acceptor specificity, with different family members showing preferences for various GlcNAc-terminating structures. oup.com For example, β4GalT-I and β4GalT-II can effectively galactosylate both free GlcNAc and terminal GlcNAc residues on oligosaccharides. oup.com
Cellular Localization and Regulation of Glycosyltransferase Activity
The biosynthesis of NeuAc(α2-6)Gal(β1-4)GlcNAc occurs in a spatially organized manner within the Golgi apparatus. nih.govjst.go.jp Glycosyltransferases are type II transmembrane proteins that are sequentially arranged across the Golgi cisternae, from the cis to the trans-Golgi network. oup.comuzh.ch This compartmentalization is crucial for the ordered assembly of glycan structures. acs.org
ST6GAL1 and β1,4-galactosyltransferases are typically localized in the trans-Golgi and the trans-Golgi network (TGN), which are the later compartments of the secretory pathway. nih.govresearchgate.netjst.go.jp This localization ensures that their action occurs after the initial processing and branching of the N-glycan in the earlier Golgi compartments. acs.org The retention of these enzymes in the Golgi is mediated by signals within their N-terminal cytoplasmic tail, transmembrane domain, and stem region. nih.govoup.combiologists.com
The activity of these glycosyltransferases is regulated at multiple levels:
Gene Expression: The transcription of glycosyltransferase genes is often tissue-specific and developmentally regulated. nih.gov
Substrate Availability: The concentration of sugar nucleotide donors (CMP-Neu5Ac and UDP-Gal) and acceptor substrates within the Golgi lumen can limit the rate of glycosylation. nih.gov
Intra-Golgi Environment: Factors such as the luminal pH and the presence of divalent cations (e.g., Mn2+ for β4GalTs) can influence enzyme activity. nih.govnih.gov
Post-translational Modifications: Many glycosyltransferases are themselves glycoproteins, and their N-glycosylation can be important for proper folding, stability, and activity. nih.govx-mol.net
Enzyme Competition: As mentioned earlier, the presence of other glycosyltransferases competing for the same substrates can modulate the final glycan structure. nih.gov
Biosynthetic Pathways of Extended Glycan Structures Incorporating NeuAc(α2-6)Gal(β1-4)GlcNAc
The NeuAc(α2-6)Gal(β1-4)GlcNAc sequence is typically found as a terminal structure on the antennae of complex-type N-glycans. The biosynthesis of these larger, branched structures is a complex process involving a multitude of glycosidases and glycosyltransferases.
N-glycan processing begins in the endoplasmic reticulum and continues in the Golgi apparatus. researchgate.net Oligomannose-type N-glycans are trimmed by mannosidases, followed by the addition of GlcNAc residues to create branches. nih.gov This branching is initiated by N-acetylglucosaminyltransferases (GnTs). nih.gov The resulting branched structures provide the framework for further modifications, including the addition of galactose and sialic acid.
The addition of the Gal(β1-4)GlcNAc disaccharide by β4GalTs creates the acceptor for ST6GAL1. The sialylation of these branches is the final step in the maturation of many N-glycans. nih.govresearchgate.net The number and arrangement of these sialylated antennae contribute to the structural and functional diversity of glycoproteins. nih.gov The presence of a bisecting GlcNAc, added by GnT-III, can inhibit further branching and has been shown to suppress α2,3-sialylation but not α2,6-sialylation. nih.gov
O-Glycan and Glycosphingolipid Sialylation
The biosynthesis of the terminal structure NeuAc(α2-6)Gal(β1-4)GlcNAc on both O-glycans and glycosphingolipids is a highly regulated enzymatic process occurring primarily within the Golgi apparatus. uniprot.orgfrontiersin.org This process involves the sequential action of glycosyltransferases to first build the underlying glycan chain and then terminate it with the addition of N-acetylneuraminic acid (NeuAc) in a specific α2,6-linkage. The presence of this terminal motif is dependent on the expression, localization, and substrate availability of the key enzymes involved, most notably β-galactoside α-2,6-sialyltransferase 1 (ST6GAL1). frontiersin.orgnih.gov
Sialylation of O-Glycans
The synthesis of the NeuAc(α2-6)Gal(β1-4)GlcNAc structure on O-glycans is not a direct modification of a simple core structure. It requires the prior elongation of an O-glycan core (such as Core 2 or Core 3) with one or more N-acetyllactosamine (LacNAc) units. scispace.comnih.gov This elongation creates the necessary Gal(β1-4)GlcNAc (Type 2 LacNAc) terminal sequence that serves as the acceptor substrate for α2,6-sialylation. frontiersin.org
The enzymatic process proceeds as follows:
Core Formation and Elongation : An initial GalNAc is attached to a serine or threonine residue on the polypeptide chain. This is followed by the formation of a core structure (e.g., Core 1, 2, 3, or 4). For the target structure to be synthesized, enzymes such as β-1,4-galactosyltransferases (B4GALT) add galactose to terminal GlcNAc residues on an extended core, forming the Type 2 LacNAc unit. nih.gov
Terminal Sialylation : The enzyme ST6GAL1, located in the trans-Golgi, catalyzes the transfer of NeuAc from the sugar donor CMP-NeuAc to the C6 hydroxyl group of the terminal galactose residue of the LacNAc unit. frontiersin.orgsigmaaldrich.com
Research has confirmed the existence of NeuAcα2-6Gal epitopes on poly-LacNAc chains extending from Core 3 O-linked glycans found in human colonic mucins and rat salivary glands. scispace.com The efficiency of this sialylation is dependent on the competition between ST6GAL1 and other glycosyltransferases (e.g., fucosyltransferases or other sialyltransferases) that may also recognize the terminal LacNAc structure as a substrate.
Sialylation of Glycosphingolipids
While ST6GAL1 is predominantly recognized for its role in modifying N-glycoproteins, the α2,6-sialylation of glycosphingolipids is also enzymatically possible, though less common than α2,3-sialylation in major ganglioside pathways. frontiersin.orgnih.govnih.gov The synthesis requires a glycosphingolipid precursor that exposes a terminal Type 2 LacNAc sequence, such as paragloboside.
Enzymatic Control
The synthesis of the NeuAc(α2-6)Gal(β1-4)GlcNAc terminus is meticulously controlled by the activity and regulation of specific sialyltransferases.
Key Sialyltransferases
The primary enzymes responsible for creating the α2,6-sialyl linkage on galactose are ST6GAL1 and ST6GAL2. nih.gov
ST6GAL1 : This is the most widely studied and ubiquitously expressed enzyme responsible for α2,6-sialylation of the Gal(β1-4)GlcNAc sequence on glycoproteins. frontiersin.orgresearchgate.net It exhibits a strong preference for Type 2 LacNAc acceptors over other galactose-terminal structures. uu.nl
ST6GAL2 : This enzyme also catalyzes α2,6-sialylation but has a more restricted expression pattern, found predominantly in the brain. nih.govnih.gov Its substrate specificity differs from ST6GAL1, and it has been shown to preferentially utilize acceptors containing N-acetylgalactosamine (GalNAc) in certain contexts. uu.nl
| Enzyme | Gene | Primary Acceptor Substrate | Linkage Formed | Primary Tissue Expression |
|---|---|---|---|---|
| ST6GAL1 | ST6GAL1 | Gal(β1-4)GlcNAc on N-glycans, O-glycans | NeuAc(α2-6)Gal | Widespread, notably liver and lymphocytes nih.govnih.gov |
| ST6GAL2 | ST6GAL2 | Gal(β1-4)GlcNAc; may prefer GalNAc-containing substrates | NeuAc(α2-6)Gal | Primarily brain nih.govnih.gov |
Regulation of ST6GAL1 Activity
The level of α2,6-sialylation is tightly regulated through multiple mechanisms controlling ST6GAL1 expression and function.
Transcriptional Control : The expression of the ST6GAL1 gene is complex, utilizing multiple promoters that allow for tissue-specific and stimulus-dependent regulation. nih.gov Several transcription factors have been identified as regulators of ST6GAL1 expression, including HNF1, SP1, and SOX2. frontiersin.org Upregulation of these factors can lead to increased ST6GAL1 levels and consequently, higher cell surface presentation of the NeuAc(α2-6)Gal(β1-4)GlcNAc epitope.
Post-Translational Control : The function of the ST6GAL1 enzyme is also controlled after its synthesis. Its retention and localization within the trans-Golgi are critical for its function and are enhanced by its association with the Golgi phosphoprotein 3 (GOLPH3). nih.gov Furthermore, ST6GAL1 can undergo proteolytic cleavage, releasing a soluble, active form of the enzyme from the Golgi membrane, which can then sialylate soluble glycoproteins. nih.gov
Substrate Specificity
The specificity of ST6GAL1 for its acceptor substrate is a critical control point. Kinetic studies using synthetic substrates have provided detailed insights into the structural requirements for efficient sialylation. The enzyme strongly prefers the Gal(β1-4)GlcNAc structure and is sensitive to modifications of the galactose residue.
| Substrate Analogue | Modification from Parent Compound* | Relative Rate of NeuAc Transfer (%) |
|---|---|---|
| 1 (Parent Compound) | Gal(β1-4)GlcNAc-R | 100% |
| Analogue 3 | Reduction of Gal C2 hydroxyl group | 158% |
| Analogue 5 | Gal C2 hydroxyl replaced by N-acetyl (NHAc) group | 183% |
| Analogue 7 | Gal C2 hydroxyl replaced by N-propionyl (NHPr) group | 238% |
| Analogue 9 | Reduction of Gal C3 hydroxyl group | <10% |
| Analogue 11 | Reduction of Gal C4 hydroxyl group | <10% |
*Data derived from studies on ST6Gal II, which shows related but distinct specificity from ST6Gal I. The data illustrates how modifications at the acceptor galactose influence sialyltransferase activity. uu.nl
Biological Recognition and Molecular Interactions of Neuac α2 6 Gal β1 4 Glcnac
Glycan-Binding Protein Specificity
The trisaccharide NeuAc(α2-6)Gal(β1-4)GlcNAc serves as a crucial recognition motif for a variety of glycan-binding proteins (GBPs), playing a significant role in both physiological and pathological processes. The specificity of these interactions is fundamental to their biological outcomes.
Lectin Binding Profiles (e.g., Sambucus nigra agglutinin (SNA-I), Ricinus communis agglutinin (RCA120))
Lectins, a class of proteins that bind to specific carbohydrate structures, are invaluable tools for detecting and characterizing glycans like NeuAc(α2-6)Gal(β1-4)GlcNAc.
Sambucus nigra agglutinin (SNA-I): Isolated from the bark of the elderberry tree, Sambucus nigra agglutinin (SNA-I) exhibits a strong and specific preference for sialic acid linked to galactose (Gal) or N-acetylgalactosamine (GalNAc) via an α2-6 linkage. glycodiag.comnih.gov This makes SNA-I a widely used reagent for identifying the presence of NeuAc(α2-6)Gal/GalNAc terminal structures on glycoconjugates. glycodiag.commdpi.com Its binding specificity is so pronounced that it shows poor inhibition by oligosaccharides containing the isomeric α2-3 linkage. glycodiag.com The lectin itself is a tetrameric glycoprotein (B1211001) with a molecular weight of approximately 140 kDa. glycodiag.comclinisciences.com
Ricinus communis agglutinin (RCA120): In contrast to SNA-I, Ricinus communis agglutinin (RCA120), derived from the castor bean, does not directly bind to the sialylated trisaccharide. Instead, RCA120 recognizes terminal β-linked galactose residues. nih.govsigmaaldrich.com Its utility in the context of NeuAc(α2-6)Gal(β1-4)GlcNAc lies in its ability to bind to the underlying galactose after the terminal sialic acid has been removed, for instance, by neuraminidase treatment. clinisciences.comresearchgate.net This indirect binding is often used to infer the presence of previously sialylated galactose residues. researchgate.net RCA120 is a tetrameric protein that binds divalently to terminal β-linked galactose. nih.gov
Table 1: Lectin Binding Specificity
| Lectin | Specificity | Target on NeuAc(α2-6)Gal(β1-4)GlcNAc |
|---|---|---|
| Sambucus nigra agglutinin (SNA-I) | Preferentially binds NeuAc(α2-6)Gal/GalNAc sequences. glycodiag.comnih.gov | The entire NeuAc(α2-6)Gal terminal disaccharide. |
| Ricinus communis agglutinin (RCA120) | Binds terminal β-linked galactose residues. nih.govsigmaaldrich.com | The subterminal Galactose (Gal) residue, but only after enzymatic removal of the terminal NeuAc. researchgate.net |
Role in Viral Receptor Recognition (e.g., Influenza Hemagglutinin Binding)
The NeuAc(α2-6)Gal(β1-4)GlcNAc motif is a primary receptor for human-adapted influenza A viruses. mdpi.comasm.orgnih.gov The viral surface glycoprotein, hemagglutinin (HA), mediates the initial attachment of the virus to host cells by binding to sialic acid-containing glycans. scialert.netnih.gov
The specificity of HA for different sialyl linkages is a major determinant of the virus's host tropism. nih.govasm.org Human influenza viruses preferentially bind to α2-6 linked sialic acids, which are abundantly expressed on epithelial cells in the human upper respiratory tract. asm.orgnih.govcambridge.org In contrast, avian influenza viruses typically show a preference for α2-3 linked sialic acids, which are more common in the avian enteric tract. nih.govnih.gov This differential binding preference is a key factor in the species barrier for influenza viruses. nih.gov NMR interaction studies have confirmed the binding of the NeuAc(α2-6)Gal(β1-4)GlcNAc trisaccharide to hemagglutinins from human influenza strains (e.g., H1), mapping the sugar epitopes recognized by the viral protein. nih.govmdpi.com
Interaction with Other Endogenous Glycan-Binding Proteins (e.g., Siglecs)
Siglecs (Sialic acid-binding immunoglobulin-like lectins) are a family of I-type lectins expressed on the surface of immune cells that recognize sialylated glycans and play crucial roles in regulating immune responses. frontiersin.orgnih.gov They help the immune system distinguish between self and non-self through glycan recognition. nih.gov
CD22 (Siglec-2): Expressed on B cells, CD22 binds exclusively to α2-6-linked sialic acids, including the NeuAc(α2-6)Gal(β1-4)GlcNAc sequence. nih.gov This interaction is critical for regulating B cell receptor signaling. nih.gov
Siglec-9: This Siglec, found on various immune cells, can bind to both α2-3 and α2-6 sialoglycans. nih.govacs.org
Siglec-3, -9, and -10: Studies using N-glycan microarrays have revealed that these Siglecs exhibit a preference for the branch location of the terminal epitope. They preferentially bind to the NeuAc(α2-6)Gal(β1-4)GlcNAc epitope when it is located on the α1-3 branch of an asymmetric N-glycan. frontiersin.orgnih.gov
Determinants of Binding Affinity and Specificity
The precise molecular recognition of NeuAc(α2-6)Gal(β1-4)GlcNAc by GBPs is governed by a combination of its structural features and the complementary architecture of the protein's binding site.
Structural Features Governing Molecular Recognition
The three-dimensional conformation of the NeuAc(α2-6)Gal(β1-4)GlcNAc trisaccharide is a key determinant of its interaction with binding proteins. The linkage between N-acetylneuraminic acid (NeuAc) and galactose (Gal) is not rigid; it possesses considerable flexibility. nih.govfrontiersin.org This flexibility is primarily due to rotation around the glycosidic bonds, particularly the φ (C1-C2-O-C6') and ω (O-C6'-C5'-O5') torsion angles. nih.gov
This conformational flexibility allows the trisaccharide to adopt different shapes in solution. nih.govfrontiersin.org However, when binding to a protein, it often adopts a specific conformation that fits optimally into the binding pocket. For instance, NMR studies have shown that when NeuAc(α2-6)Gal(β1-4)GlcNAc binds to influenza hemagglutinin, it does so in a "bent" or "folded-back" conformation. mdpi.com This conformation allows for interactions involving not only the terminal NeuAc but also the underlying Gal and GlcNAc residues, creating a more extensive and specific binding epitope. mdpi.com
Comparative Analysis with Other Sialyl Linkages (e.g., α2,3-sialylation)
Conformational Differences: The α2-6 linkage provides greater conformational freedom compared to the more rigid α2-3 linkage. nih.gov This results in the α2,6-sialylated structure having a different spatial presentation of the sialic acid residue relative to the rest of the glycan chain. While α2,6-linked structures can adopt a bent conformation, α2,3-linked glycans tend to have a more extended, linear shape. mdpi.com
Differential Recognition: This structural disparity is the basis for the differential recognition by various proteins.
Influenza Hemagglutinin: As discussed, human influenza HA has a binding pocket that preferentially accommodates the conformation of α2,6-sialylated glycans, whereas avian HA is adapted to bind the more linear α2,3-linked structures. mdpi.comnih.gov
Lectins: Plant lectins exhibit sharp discrimination. SNA-I specifically binds the α2-6 linkage, while others, like Maackia amurensis leukoagglutinin (MAL), are specific for the α2-3 linkage. nih.govnih.gov
Siglecs: Endogenous lectins also distinguish between these linkages. For instance, while CD22 is highly specific for α2-6 linkages, other Siglecs can bind to both, sometimes with a preference that depends on the context of the larger glycan structure. frontiersin.orgnih.govnih.gov
Table 2: Comparison of α2,6- and α2,3-Sialyl Linkages
| Feature | NeuAc(α2-6)Gal Linkage | NeuAc(α2-3)Gal Linkage |
|---|---|---|
| Conformation | More flexible; can adopt a "bent" conformation. mdpi.comnih.gov | More rigid; generally adopts an "extended" conformation. mdpi.com |
| Influenza HA Preference | Human-adapted strains (e.g., H1, H3). asm.orgnih.gov | Avian-adapted strains (e.g., H5). nih.govnih.gov |
| Specific Lectin | Sambucus nigra agglutinin (SNA-I). glycodiag.comnih.gov | Maackia amurensis leukoagglutinin (MAL). nih.govnih.gov |
| Siglec Recognition Example | Exclusive ligand for CD22 (Siglec-2). nih.gov | Preferred by some Siglecs depending on glycan context. frontiersin.orgnih.gov |
Compound Name Reference Table
| Abbreviation/Common Name | Full Chemical Name |
| NeuAc | N-acetylneuraminic acid |
| Gal | Galactose |
| GlcNAc | N-acetylglucosamine |
| GalNAc | N-acetylgalactosamine |
| NeuAc(α2-6)Gal(β1-4)GlcNAc | N-acetylneuraminyl(α2-6)galactosyl(β1-4)-N-acetylglucosamine |
Roles in Fundamental Cellular and Molecular Processes
Modulation of Cell-Cell Interactions
Glycans terminating with the NeuAc(α2-6)Gal(β1-4)GlcNAc sequence are integral components of glycoproteins and glycolipids on the cell surface, where they are directly involved in mediating cell-cell interactions. nih.gov These sialylated structures contribute to the molecular landscape of the cell surface, influencing cellular adhesion, recognition, and differentiation processes. nih.gov The presence of this specific trisaccharide sequence can be identified by the Sambucus nigra agglutinin (SNA) lectin. nih.gov The selective expression of glycoconjugates bearing this sequence on certain cell types, such as the Kurloff cells in the guinea pig thymus, underscores their specialized roles in immune cell function and interaction. nih.gov Alterations in the expression of these terminal sialic acid linkages are known to affect cell-substrate interactions. nih.gov
Glycan Roles in Host-Pathogen Molecular Interfaces
The NeuAc(α2-6)Gal(β1-4)GlcNAc motif is a prominent example of a host glycan that serves as a molecular interface for pathogen recognition and attachment, a critical first step in the infection process. d-nb.infomdpi.com A wide array of pathogens, particularly viruses, have evolved to recognize and bind to this specific sialylated glycan.
Notably, this sequence is recognized as the primary receptor for human influenza A viruses. d-nb.infoacs.org The hemagglutinin (HA) surface glycoprotein (B1211001) of these viruses specifically binds to α2-6 linked sialic acids, which are abundantly expressed on epithelial cells of the human upper respiratory tract. d-nb.infonih.gov The switch in binding preference from α2-3 linked sialic acids (preferred by avian influenza viruses) to α2-6 linked sialic acids is considered a crucial step for a virus to adapt to human hosts and enable efficient human-to-human transmission. d-nb.inforesearchgate.net
Recent research has also highlighted the role of α2-6 linked sialosides in the context of coronaviruses. The spike protein of SARS-CoV-2, the virus responsible for COVID-19, has been shown to interact with α2-6 linked sialic acids, which supports viral entry into host cells. nih.gov Studies demonstrated that the SARS-CoV-2 S1 subunit, which is responsible for viral attachment, preferentially binds to glycans containing the NeuAc(α2-6)Gal(β1-4)GlcNAc sequence. nih.gov
The table below summarizes pathogens that recognize the NeuAc(α2-6)Gal(β1-4)GlcNAc glycan.
| Pathogen Category | Specific Pathogen | Recognition Details |
| Viruses | Influenza A Virus (Human strains H1, H3, H7, H9) | The hemagglutinin (HA) glycoprotein binds to NeuAc(α2-6)Gal linkages on host respiratory epithelial cells, initiating infection. nih.govd-nb.info |
| Viruses | SARS-CoV-2 | The S1 subunit of the spike protein interacts with α2-6 linked sialosides, facilitating viral entry into host cells. nih.gov |
| Protozoa | Toxoplasma gondii | This parasite has been identified as potentially recognizing the NeuAc(α2-6)Gal(β1-4)GlcNAc trisaccharide for host cell interaction. nih.gov |
Contributions to Cellular Signaling Pathways at the Molecular Level
The NeuAc(α2-6)Gal(β1-4)GlcNAc structure is not merely a passive attachment site but an active participant in cellular signaling. nih.gov Its presence or absence can significantly modulate the function of cell surface receptors and signaling cascades. One of the key mechanisms is its ability to regulate galectin-mediated signaling. Galectins are a family of proteins that bind to β-galactoside sugars and can cross-link glycoproteins on the cell surface, triggering various signaling events, including apoptosis (programmed cell death). mdpi.com
The addition of a sialic acid in an α2,6-linkage to the terminal galactose of a glycan can sterically hinder the binding of galectins. mdpi.com This "capping" of the glycan chain effectively blocks the interaction of pro-apoptotic galectins with their binding partners on the cell surface. By inhibiting galectin binding, increased α2,6 sialylation can render cells resistant to galectin-induced apoptosis, thereby promoting cell survival. mdpi.com This modulation of the galectin lattice, a network of galectins and glycoproteins on the cell surface, demonstrates a direct link between a specific glycosylation pattern and the control of fundamental signaling pathways that govern cell fate. nih.gov
Glycan Remodeling in Aberrant Cell Biology
Alterations in the glycosylation of cell surface proteins and lipids, known as glycan remodeling, are a hallmark of many diseases, particularly cancer. The expression of NeuAc(α2-6)Gal(β1-4)GlcNAc is often significantly changed in aberrant cellular processes.
In many types of cancer, a common alteration is the significant increase in α2,6-sialylation on N-glycans. mdpi.comresearchgate.net This aberrant expression of terminal NeuAc(α2-6)Gal(β1-4)GlcNAc is found in various tumors and is often correlated with tumor progression and metastasis. nih.govresearchgate.net For example, in a mouse model of hepatocellular carcinoma, increased levels of this glycan structure were detected on serum and liver glycoproteins, with the increase in serum corresponding to tumor progression. researchgate.net
This widespread increase in α2,6 sialylation is primarily due to the elevated activity of a specific enzyme, β-galactoside α2,6-sialyltransferase I (ST6Gal I). researchgate.netnih.gov This enzyme is responsible for transferring N-acetylneuraminic acid from its donor substrate, CMP-Neu5Ac, to the terminal Gal(β1-4)GlcNAc sequence on N-glycans. nih.gov The upregulation of ST6Gal I expression and activity is a frequent event in cancer cells, leading to the characteristic hypersialylated phenotype. mdpi.comresearchgate.net Conversely, deficiencies in enzymes involved in sialic acid biosynthesis, such as GNE (UDP-GlcNAc 2-epimerase/ManNAc kinase), can lead to decreased sialylation but are also associated with unanticipated effects like increased N-linked glycan branching. nih.gov
The altered expression of NeuAc(α2-6)Gal(β1-4)GlcNAc has profound molecular impacts on the function of the glycoproteins and glycolipids that carry it. As discussed previously, the increased α2,6 sialylation serves as a generic inhibitor of galectin binding. mdpi.com This has significant functional consequences, as it can block pro-apoptotic signaling by galectins, thereby contributing to the survival and proliferation of tumor cells. mdpi.com
Furthermore, the increased negative charge on the cell surface resulting from hypersialylation can reduce cell-cell adhesion, which may facilitate the detachment of cancer cells from the primary tumor, a crucial step in metastasis. The sialic acid cap can also mask underlying carbohydrate antigens from recognition by the immune system, helping cancer cells to evade immune surveillance. On endothelial cells, inflammatory cytokines can trigger an increase in α2,6-sialylation of cell adhesion molecules, which in turn modulates cellular adhesion events during inflammation. oup.com Therefore, the remodeling of glycans to present more NeuAc(α2-6)Gal(β1-4)GlcNAc motifs directly alters the biophysical and recognition properties of cell surface glycoconjugates, impacting cell signaling, adhesion, and survival. mdpi.com
Synthetic and Chemoenzymatic Strategies for Neuac α2 6 Gal β1 4 Glcnac and Derivatives
Chemoenzymatic Synthesis Methodologies
Chemoenzymatic synthesis has emerged as a powerful approach, combining the flexibility of chemical synthesis with the high selectivity and efficiency of enzymatic reactions. This strategy is particularly well-suited for the synthesis of complex oligosaccharides like NeuAc(α2-6)Gal(β1-4)GlcNAc, overcoming many of the challenges associated with purely chemical methods, such as the need for extensive protecting group manipulations.
Enzymatic Cascade Reactions for Preparative-Scale Synthesis
One-pot multienzyme (OPME) systems represent a highly efficient strategy for the synthesis of complex glycans, including sialylated structures. These systems utilize a cascade of enzymatic reactions in a single reaction vessel, avoiding the need for purification of intermediates and thus saving time and resources.
A key challenge in enzymatic glycosylation is the availability and cost of the sugar nucleotide donor, cytidine (B196190) monophosphate N-acetylneuraminic acid (CMP-Neu5Ac). To address this, OPME systems often incorporate in situ regeneration of this expensive donor. For instance, a multi-enzyme system can be designed to synthesize sialyl oligosaccharides by combining a β-galactosidase-catalyzed galactosylation of an acceptor with a sialyltransferase-catalyzed sialylation, coupled with the regeneration of CMP-sialic acid.
Researchers have successfully employed a one-pot, three-enzyme system to synthesize sialyl Lewis x [Neu5Acα2–3Galβ1–4(Fucα1–3)GlcNAcβProN3] and related structures on a preparative scale, with yields often exceeding 60%. nih.gov This approach utilizes a fucosyltransferase in a reaction mixture where the sugar nucleotide donor is generated from L-fucose, ATP, and GTP by a bifunctional enzyme. nih.gov While this example focuses on the α2-3 linked sialoside, the principles of OPME are readily adaptable for the synthesis of the α2-6 linked isomer, NeuAc(α2-6)Gal(β1-4)GlcNAc.
The efficiency of OPME systems allows for the preparative-scale synthesis of various lengths of oligo-N-acetyllactosamine (oligo-LacNAc) and their subsequent sialylation. By controlling the stoichiometry of CMP-Neu5Ac, different degrees of sialylation can be achieved, yielding mono-, di-, or tri-sialylated products. nih.gov
| Enzyme System | Acceptor Substrate | Key Enzymes | Product | Yield | Reference |
|---|---|---|---|---|---|
| One-pot three-enzyme fucosylation | Neu5Acα2–3Galβ1–4GlcNAcβProN3 | Helicobacter pylori α1–3-fucosyltransferase (Hpα1–3FTΔ66), Bacteroides fragilis L-fucokinase/GDP-fucose pyrophosphorylase (FKP) | sialyl Lewis x | 60-99% | nih.gov |
| Sequential one-pot enzymatic synthesis | 6-azidohexyl-GlcNAc | Thermophilic bacterial thymidylyltransferase (RmlA), Galactokinase (MtGalK), N-acetylhexosamine kinase (NahK), β-1,4-galactosyltransferase (NmGalT), α-2,6-sialyltransferase (Pd2,6ST) | Multi-sialylated oligo-N-acetyllactosamine | Variable (e.g., 99% for disialylated product) | nih.gov |
Glycosyltransferase-Mediated Synthesis Applications
Glycosyltransferases are the enzymes responsible for the synthesis of glycosidic linkages in nature. Their high specificity for both donor and acceptor substrates makes them ideal catalysts for the synthesis of complex oligosaccharides with defined linkages. The synthesis of NeuAc(α2-6)Gal(β1-4)GlcNAc is typically achieved using a β-1,4-galactosyltransferase followed by an α-2,6-sialyltransferase.
Bovine colostrum has been identified as a source of CMP-NeuAc:Galβ(1-4)GlcNAc-R α(2-6)-sialyltransferase (α6-sialyltransferase), which can catalyze the α6-sialylation of the disaccharide GalNAcβ(1-4)GlcNAc. nih.gov This demonstrates the enzymatic basis for the natural occurrence of this terminal sequence. Competition experiments have suggested that a single active site on this enzyme recognizes both Galβ(1-4)GlcNAc and GalNAcβ(1-4)GlcNAc as acceptors. nih.gov
Recombinant glycosyltransferases are now widely used for oligosaccharide synthesis. For example, a recombinant α2-6 sialyltransferase from Photobacterium damsela (Pd2,6ST) has been shown to exhibit unique regioselectivity, capable of sialylating internal galactose residues in poly-LacNAc extended glycans. This has enabled the synthesis of a library of N- and O-linked glycans with multi-sialylated extensions.
The reaction conditions for glycosyltransferase-mediated synthesis are typically mild, occurring in aqueous buffers at neutral or slightly acidic pH. The enzyme activity is often measured in buffers such as 50 mM MES (pH 6.0) with the presence of divalent cations like MgCl2. escholarship.org
| Enzyme | Source | Acceptor Substrate | Donor Substrate | Product | Reference |
|---|---|---|---|---|---|
| α6-sialyltransferase | Bovine colostrum | GalNAcβ(1-4)GlcNAc | CMP-NeuAc | NeuAcα(2-6)GalNAcβ(1-4)GlcNAc | nih.gov |
| α2-6 sialyltransferase (Pd2,6ST) | Photobacterium damsela | Poly-LacNAc extended glycans | CMP-NeuAc | Multi-sialylated N- and O-linked glycans | oup.com |
Chemical Synthesis Approaches for Model Compounds and Analogs
While chemoenzymatic methods are often preferred for the synthesis of the natural trisaccharide, chemical synthesis remains a valuable tool for creating analogs and model compounds that are not accessible through enzymatic routes. These analogs are crucial for probing the specific structural requirements of glycan-binding proteins and for developing potential therapeutic agents.
The chemical synthesis of complex oligosaccharides is a challenging endeavor that requires careful planning of protecting group strategies to ensure the desired stereoselectivity and regioselectivity. For the synthesis of NeuAc(α2-6)Gal(β1-4)GlcNAc and its derivatives, this involves the stepwise assembly of the monosaccharide building blocks.
A key step in the synthesis of sialylated glycans is the sialylation reaction itself. The formation of the α-glycosidic linkage of sialic acid is notoriously difficult due to the lack of a participating group at the C-3 position and the steric hindrance around the anomeric center. Various sialyl donors with different leaving groups have been developed to overcome these challenges.
The synthesis of fluorinated analogs of N-acetyl-D-glucosamine and D-galactosamine has been achieved, providing valuable intermediates for the construction of fluorinated oligosaccharides. nih.gov These fluorinated sugars can be used to probe the importance of specific hydroxyl groups in protein-ligand interactions.
Development of Analogs and Probes for Glycobiology Research
The synthesis of analogs and probes based on the NeuAc(α2-6)Gal(β1-4)GlcNAc structure is a major focus of glycobiology research. These tools are indispensable for identifying and characterizing glycan-binding proteins, elucidating their biological functions, and developing inhibitors of pathological processes mediated by glycan recognition.
Biotinylated probes are widely used for detecting and isolating glycan-binding proteins. The synthesis of a biotinylated NeuAc(α2-6)LacNAc derivative with a triethylene glycol spacer has been reported, providing a valuable tool for studying the interactions of this trisaccharide. enamine.net
Photoaffinity labeling is a powerful technique for identifying the binding partners of small molecules in a complex biological environment. This approach involves the use of a probe that contains a photoreactive group, such as an aryl azide (B81097) or a diazirine. nih.govnih.gov Upon photoactivation, the probe forms a covalent bond with its binding partner, allowing for its identification by mass spectrometry. The synthesis of a photoreactive derivative of sialic acid has been described for the photoaffinity labeling of sialidases. nih.gov
The development of inhibitors of glycan-binding proteins is another important application of synthetic chemistry. By modifying the structure of NeuAc(α2-6)Gal(β1-4)GlcNAc, it is possible to create analogs that bind to a target protein with higher affinity or that block its biological function. For example, the synthesis of sialidase transition-state analog inhibitors has been achieved using a one-pot multienzyme strategy.
| Probe/Analog Type | Description | Application | Reference |
|---|---|---|---|
| Biotinylated Probe | Neu5Acα(2-6)LacNAc-PEG3-Biotin | Detection and isolation of glycan-binding proteins | enamine.net |
| Photoaffinity Probe | Aryl azide derivative of sialic acid | Identification of sialidase active sites | nih.gov |
| Sialidase Inhibitor | Sialidase transition-state analogs | Inhibition of sialidase activity | |
| Fluorinated Analog | Deoxyfluorinated GlcNAc and GalNAc analogs | Probing protein-carbohydrate interactions | nih.gov |
Q & A
Advanced Research Question
- Lectin arrays : Combine SNA (α2-6-specific) with Maackia amurensis lectin (MAL-I, α2-3-specific) to differentiate linkage isomers .
- Hydrophilic interaction liquid chromatography (HILIC) : Separates sialylated glycans based on hydrophilicity, resolving α2-6- vs. α2-3-linked isomers .
- Enzymatic digestion : Use linkage-specific sialidases (e.g., α2-3-specific Newcastle disease virus sialidase) to selectively cleave non-target isomers .
Data Interpretation : Use tandem MS (MS/MS) to confirm glycan branching and linkage positions. For example, α2-6-linked NeuAc produces distinct fragment ions (e.g., m/z 306) compared to α2-3 linkages .
How should researchers design experiments to study the biological roles of this compound in cellular adhesion?
Basic Research Question
- Glycoengineering : Knock out ST6Gal1 in cell lines (e.g., CRISPR/Cas9) and compare adhesion phenotypes to wild-type cells .
- Surface plasmon resonance (SPR) : Immobilize this compound on sensor chips to measure binding kinetics with adhesion receptors (e.g., Siglecs) .
- Flow cytometry : Use fluorescently labeled SNA to quantify surface expression of α2-6-sialylated glycans in live cells .
Pitfall Avoidance : Include controls with α2-3-sialylated glycans to rule out nonspecific interactions.
What analytical challenges arise when characterizing this compound in heterogeneous glycoprotein mixtures?
Advanced Research Question
- Ion suppression in MS : Co-eluting glycopeptides with similar m/z ratios can suppress ionization. Use collision-induced dissociation (CID) or electron-transfer dissociation (ETD) to improve fragmentation specificity .
- Microheterogeneity : Multiple glycoforms with identical masses but varying linkage positions require advanced tools like ion mobility spectrometry (IMS) for separation .
- Quantitation : Isotopic labeling (e.g., permethylation with ¹³C reagents) enables absolute quantification via stable isotope dilution MS .
Best Practice : Combine bottom-up (glycopeptide-level) and top-down (intact glycoprotein) approaches for comprehensive structural analysis.
How can researchers validate the functional significance of this compound in disease models?
Advanced Research Question
- In vivo models : Use ST6Gal1-knockout mice to study roles in inflammation or cancer metastasis .
- Glycan microarray screening : Profile interactions between this compound and immune receptors (e.g., CD22) to identify functional pathways .
- Pharmacological inhibition : Treat cells with 3Fax-Neu5Ac (a sialyltransferase inhibitor) and assess changes in pathogen binding (e.g., influenza virus tropism) .
Data Correlation : Cross-reference glycomics data with transcriptomic/proteomic datasets to identify co-regulated pathways.
What computational tools are available for modeling this compound interactions with proteins?
Basic Research Question
- Molecular docking : Tools like AutoDock Vina predict binding modes of this compound with lectins or viral hemagglutinins .
- Glycan rendering : DrawGlycan-SNFG generates standardized structural diagrams, critical for publications and database submissions .
- MD simulations : GROMACS or AMBER simulate glycan-protein dynamics to study conformational stability .
Validation : Compare computational predictions with SPR or X-ray crystallography data .
How do methodological differences in glycan release (e.g., hydrazinolysis vs. enzymatic cleavage) impact the recovery of this compound?
Advanced Research Question
- Hydrazinolysis : Efficient for N-linked glycans but may degrade labile α2-6-linked NeuAc. Use mild conditions (60°C, 6h) to minimize loss .
- Enzymatic release (PNGase F) : Preserves sialic acid linkages but requires prior denaturation of glycoproteins .
- Ethyl esterification : Stabilizes sialic acids during release, improving recovery by >90% for α2-6-linked species .
Data Normalization : Spike in isotopically labeled internal standards (e.g., ¹⁵N-glycans) to correct for recovery variability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
